4-Methylpiperidin-4-OL hydrochloride CAS number
4-Methylpiperidin-4-OL hydrochloride CAS number
An In-Depth Technical Guide to 4-Methylpiperidin-4-OL Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 4-Methylpiperidin-4-OL hydrochloride (CAS No. 586375-35-1), a pivotal heterocyclic building block in modern medicinal chemistry and drug development. This document delves into its fundamental physicochemical properties, outlines robust methodologies for its synthesis and purification, and details rigorous analytical techniques for its characterization. Furthermore, it explores the compound's applications as a key intermediate, supported by field-proven insights into experimental design and safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Compound Identification and Physicochemical Properties
4-Methylpiperidin-4-OL hydrochloride is the hydrochloride salt form of 4-Methyl-4-hydroxypiperidine. The piperidine ring is a privileged scaffold, frequently incorporated into pharmaceutical agents due to its ability to impart desirable properties such as aqueous solubility and metabolic stability. The addition of a tertiary alcohol at the C4 position provides a strategic point for further functionalization or for modulating the steric and electronic properties of a target molecule.
Proper identification and understanding of its physical properties are the foundation of its effective use in any research or development setting.
Table 1: Physicochemical Properties of 4-Methylpiperidin-4-OL Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 586375-35-1 | [1][2][3] |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1][4] |
| Synonyms | 4-methyl-4-piperidinol hydrochloride | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥96-98% | [1][2] |
| InChI Key | AYXAEOAVYSHGSB-UHFFFAOYSA-N | [2] |
| SMILES | OC1(C)CCNCC1.Cl | [1] |
| Storage | Inert atmosphere, room temperature, sealed away from moisture | [1][2] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of 4-Methylpiperidin-4-OL hydrochloride is typically achieved via the Grignard reaction, a classic and reliable method for carbon-carbon bond formation. The choice of this pathway is dictated by the high availability of starting materials and the reaction's efficiency.
Retrosynthetic Analysis & Strategy
The core strategy involves the nucleophilic addition of a methyl group to the carbonyl of a protected piperidone derivative. The N-protection is crucial; it prevents the secondary amine from interfering with the Grignard reagent, which is a strong base. Common protecting groups include benzyl (Bn) or tert-butoxycarbonyl (Boc), which can be reliably cleaved in a subsequent step. The final step involves the formation of the hydrochloride salt to improve stability and handling.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 4-Methylpiperidin-4-OL hydrochloride.
Detailed Experimental Protocol (N-Boc Route)
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.
Materials:
-
N-Boc-4-piperidone
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Diatomaceous earth
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-piperidone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the starting material in anhydrous THF.
-
Grignard Addition: Cool the solution to 0°C using an ice bath. Add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. Causality Insight: Slow, controlled addition is critical to manage the exothermic reaction and prevent side product formation.
-
In-Process Check 1: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting piperidone spot is no longer visible.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.
-
Extraction & Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification (Intermediate): Filter the mixture and concentrate the filtrate under reduced pressure to yield crude N-Boc-4-methylpiperidin-4-ol. This intermediate can be purified by column chromatography if necessary, but is often carried forward directly.
-
Deprotection and Salt Formation: Dissolve the crude intermediate in a minimal amount of EtOAc. Add 4 M HCl in 1,4-dioxane (2.0 eq) dropwise. A precipitate will form.
-
Isolation & Final Product: Stir the resulting slurry for 1 hour at room temperature. Collect the solid product by vacuum filtration. Wash the filter cake with cold EtOAc or diethyl ether to remove non-polar impurities. Dry the white solid under vacuum to yield the final 4-Methylpiperidin-4-OL hydrochloride.
-
Final Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis (see Section 3).
Analytical Characterization
Rigorous analytical validation is non-negotiable in a research and development setting. A multi-technique approach ensures unambiguous structure confirmation and purity assessment.
Analytical Workflow
Caption: Standard analytical workflow for product validation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is ideal for determining the purity of the hydrochloride salt.
Table 2: Representative HPLC Method
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Atlantis C18, 150 x 4.6 mm, 3.5 µm) | Standard reverse-phase chemistry provides good retention for polar analytes. |
| Mobile Phase | A: 0.1% Heptafluorobutyric acid (HFBA) in WaterB: Acetonitrile | HFBA acts as an ion-pairing agent, improving peak shape for the basic amine.[5] |
| Gradient | Isocratic or Gradient (e.g., 10% B for 10 min) | Isocratic is suitable for purity checks; a gradient may be needed for complex mixtures. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detector | Charged Aerosol Detector (CAD) or ELSD | Universal detectors suitable for compounds lacking a strong UV chromophore.[5] |
| Temperature | 40°C | Elevated temperature can improve peak symmetry and reduce viscosity.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation. The sample is typically dissolved in D₂O or DMSO-d₆. Key expected signals include a singlet for the methyl group, and multiplets for the piperidine ring protons.
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is used to confirm the molecular weight. The expected [M+H]⁺ ion for the free base (C₆H₁₃NO) is m/z 116.1.
Applications in Drug Development
4-Methylpiperidin-4-OL is a versatile building block, not an active pharmaceutical ingredient itself. Its value lies in its utility as a scaffold to construct more complex molecules.[6] The piperidine moiety can serve as a non-aromatic ring system to explore chemical space, while the hydroxyl group offers a handle for further chemical modification.
Role as a Synthetic Intermediate
This compound is utilized in the synthesis of agents targeting a range of disorders. The piperidine ring is a common feature in central nervous system (CNS) active drugs. The 4-hydroxy-4-methyl substitution pattern creates a quaternary center that can introduce conformational rigidity, which is often a desirable trait in drug design to enhance binding affinity to a biological target.
Example Application Workflow
Caption: General workflow for utilizing the building block in synthesis.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling any chemical reagent.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Information synthesized from supplier safety data.[1][2]
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE): safety glasses with side shields, nitrile gloves, and a lab coat.
-
Avoid dust formation.[8]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from moisture and strong oxidizing agents.[7]
Conclusion
4-Methylpiperidin-4-OL hydrochloride is a valuable and versatile chemical building block with significant applications in pharmaceutical research and development. Its straightforward synthesis, combined with the strategic utility of its piperidine scaffold and tertiary alcohol functionality, makes it an important tool for medicinal chemists. This guide has provided a comprehensive technical framework, from synthesis and analysis to safe handling, to empower researchers to effectively and safely incorporate this compound into their discovery programs.
References
- BOC Sciences. (n.d.). MSDS of 4-(hydroxymethyl)piperidin-4-ol hydrochloride.
-
PubChem. (n.d.). trans-4-Methylpiperidin-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylenepiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
ResearchGate. (2014). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride (C12H16ClNO). Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Methylpiperidin-4-ol hydrochloride | 586375-35-1 [sigmaaldrich.com]
- 3. 586375-35-1 | 4-Methylpiperidin-4-ol hydrochloride - AiFChem [aifchem.com]
- 4. trans-4-Methylpiperidin-3-ol hydrochloride | C6H14ClNO | CID 23395548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
